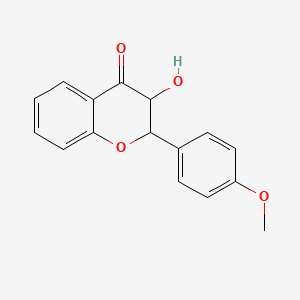

3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one

Description

Significance of Chromanones and Flavonoids as Privileged Structures in Research

In the field of medicinal chemistry and drug discovery, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. nih.govnih.govacs.org The chromanone scaffold, along with the closely related chromone (B188151) and broader flavonoid class, is widely recognized as such a privileged structure. nih.govnih.govresearchgate.netopenaccessjournals.com

Flavonoids are a ubiquitous group of polyphenolic compounds found throughout the plant kingdom, forming a key part of the human diet. openaccessjournals.comnpaa.in Their basic structure is a fifteen-carbon skeleton (C6-C3-C6) comprising two phenyl rings and a heterocyclic ring. npaa.in Chromanones are a subclass of flavonoids. nih.gov The significance of these scaffolds stems from their frequent appearance in natural products with known health benefits and their versatile chemical nature, which allows for the synthesis of large libraries of derivatives. openaccessjournals.comnih.gov

The diverse biological activities associated with chromanone and flavonoid derivatives are extensive, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antidiabetic properties. nih.govnih.govnih.gov This wide-ranging bioactivity has made the chromanone core a valuable template for designing novel therapeutic agents. nih.govacs.org Researchers leverage this scaffold to develop new compounds with improved potency and selectivity for various diseases, including cancer and neurodegenerative, inflammatory, and infectious diseases. nih.govacs.org The inherent "drug-like" properties of the chromone and chromanone frameworks make them an important focus in drug discovery and development programs. nih.govresearchgate.net

Overview of Research Trajectories for 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one and Related Chromanone Derivatives

Research into specific chromanone derivatives, such as this compound, is driven by the therapeutic potential of the parent scaffold. This particular compound belongs to the flavonol subgroup of flavonoids, which are characterized by a 3-hydroxy group.

| Identifier | Value |

|---|---|

| CAS Number | 6889-78-7 chemsynthesis.com |

| Molecular Formula | C16H12O4 chemsynthesis.comnih.gov |

| Molecular Weight | 268.26 g/mol chemsynthesis.comnih.gov |

| InChIKey | IIBBFGMVMNZMGA-UHFFFAOYAJ chemsynthesis.com |

| Synonyms | 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one chemsynthesis.com |

Synthesis and Structural Analysis

The synthesis of this compound and related flavonols is well-documented in chemical literature. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a precursor chalcone (B49325). npaa.inresearchgate.netnpaa.in In a typical synthesis, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone) is treated with hydrogen peroxide in an alkaline medium to yield the final flavonol product. npaa.innih.gov

The precise three-dimensional structure of this compound has been elucidated using X-ray crystallography. nih.gov Structural studies reveal that the 4H-chromene and the 4-methoxyphenyl (B3050149) ring systems are nearly planar. nih.gov The dihedral angle between the 4H-chromene skeleton and the benzene (B151609) ring is 12.3 (1)°. nih.govresearchgate.net This structural feature is significant as the angle between the two ring systems in flavonols can influence their fluorescent properties. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C16H12O4 |

| Formula weight | 268.26 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 11.2400 (5) |

| b (Å) | 4.9860 (2) |

| c (Å) | 21.9907 (9) |

| β (°) | 95.116 (4) |

| Volume (ų) | 1227.51 (9) |

| Z | 4 |

Physicochemical and Biological Research

A significant area of research for flavonols, including this compound, is their unique fluorescent properties. These compounds can exhibit dual fluorescence arising from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This property makes them potential candidates for use as fluorescent analytical probes and sensors in chemistry and biology. nih.gov

While specific biological activity data for this compound is limited in the provided search results, the broader class of chromanone and flavonol derivatives has been extensively investigated for various pharmacological effects. Structure-activity relationship (SAR) studies on chromanone analogs indicate that substitutions at various positions on the scaffold can yield potent antioxidant, anti-inflammatory, antimicrobial, and antidiabetic compounds. nih.govnpaa.inbioinfopublication.org For example, studies on other 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities. npaa.innpaa.inbioinfopublication.org Research has shown that the type and position of substituents on the phenyl ring play a crucial role in determining the biological activity of these flavonols. npaa.innih.gov These findings underscore the ongoing research trajectory aimed at synthesizing and evaluating novel chromanone derivatives for their therapeutic potential. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

6515-31-7 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,15-16,18H,1H3 |

InChI Key |

AUPABNAZJPCHMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2 4 Methoxyphenyl Chroman 4 One and Its Analogues

Precursor Synthesis and Building Block Strategies

The foundation of synthesizing 3-hydroxy-2-(4-methoxyphenyl)chroman-4-one lies in the strategic preparation of its core building blocks. These precursors are typically substituted aromatic ketones and aldehydes that are designed to ultimately form the A and B rings of the flavanone (B1672756) structure.

Condensation Reactions for Chalcone (B49325) Intermediates

The pivotal intermediate in the synthesis of the target compound is 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a 2'-hydroxychalcone (B22705). This intermediate is most commonly formed through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. researchgate.netinnovareacademics.in This reaction joins two key precursors: 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291). innovareacademics.in

The reaction mechanism involves the deprotonation of the α-carbon of 2'-hydroxyacetophenone by a base (e.g., sodium hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone system of the chalcone. rsc.org The presence of the 2'-hydroxyl group is crucial for the subsequent cyclization step. rsc.org Various bases and solvent systems have been employed to optimize this reaction, with conditions often tailored to maximize yield and minimize side reactions. innovareacademics.inajrconline.org

Table 1: Selected Conditions for Claisen-Schmidt Condensation to form 2'-Hydroxychalcones

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 2'-hydroxyacetophenone | Benzaldehyde (B42025) | NaOH (40%) | Isopropyl alcohol | 0 | >90 |

| 2'-hydroxyacetophenone | Benzaldehyde | KOH | Ethanol | Room Temp. | N/A |

| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH | None (Ball Mill) | N/A | 96 |

| 2'-hydroxyacetophenone | Substituted Benzaldehydes | NaOH | None (Trituration) | Room Temp. | N/A |

This table presents a selection of reaction conditions reported for the synthesis of 2'-hydroxychalcones, the direct precursors to 3-hydroxyflavanones. Data compiled from various sources. innovareacademics.inajrconline.orgmdpi.com

Synthesis of Substituted Phenolic and Aldehyde Precursors

The accessibility of the final flavanone product and its analogues depends on the availability of the starting materials, namely 2'-hydroxyacetophenone and 4-methoxybenzaldehyde.

2'-Hydroxyacetophenone is commonly synthesized via the Fries rearrangement of phenyl acetate (B1210297). guidechem.com In this reaction, phenyl acetate is treated with a Lewis acid, such as aluminum chloride, which catalyzes the migration of the acetyl group from the phenolic oxygen to an ortho (major) or para (minor) position on the aromatic ring. google.com Reaction conditions, including temperature and solvent, can be adjusted to favor the formation of the desired ortho-hydroxyacetophenone isomer. guidechem.comgoogle.com Alternative biocatalytic methods have also been developed, using engineered enzymes to produce 2'-hydroxyacetophenone from racemic styrene (B11656) oxide. nih.gov

4-Methoxybenzaldehyde (anisaldehyde) can be prepared through several methods. A common laboratory and industrial synthesis involves the oxidation of 4-methoxybenzyl alcohol. researchgate.net Another route is the ozonolysis of anethole, a naturally occurring compound, which cleaves the double bond to yield the desired aldehyde. researchgate.net It is also commercially available from various suppliers. thomassci.comsigmaaldrich.com

Cyclization Reactions for Chromanone Ring Formation

With the chalcone intermediate in hand, the next critical step is the formation of the heterocyclic chromanone ring. This is typically achieved through an intramolecular cyclization of the 2'-hydroxychalcone.

Oxidative Heterocyclization Routes

The most direct and widely used method for converting a 2'-hydroxychalcone into a 3-hydroxyflavanone is the Algar-Flynn-Oyamada (AFO) reaction. wikipedia.orgcambridge.org This reaction involves the oxidative cyclization of the chalcone using alkaline hydrogen peroxide. rsc.org The process is believed to proceed in two main stages: first, the formation of a dihydroflavonol (a 3-hydroxyflavanone), which is then oxidized under the reaction conditions to the corresponding flavonol (a 3-hydroxyflavone). wikipedia.orgrsc.org

The mechanism involves the nucleophilic attack of the phenoxide ion (formed from the 2'-hydroxyl group under basic conditions) onto the α,β-unsaturated system of the chalcone. This is followed by an attack on the hydrogen peroxide to introduce the hydroxyl group at the C3 position, leading to the formation of the this compound. beilstein-archives.org

Base-Mediated Annulation and Cyclocondensation Procedures

While the AFO reaction is oxidative, non-oxidative cyclization of 2'-hydroxychalcones can lead to the formation of flavanones (which lack the 3-hydroxy group). The mechanism for this base-mediated cyclization involves the intramolecular conjugate addition (a Michael-type reaction) of the 2'-phenoxide onto the enone system. rsc.orgnepjol.info The resulting enolate is then protonated to yield the flavanone. This process is typically reversible, and reaction conditions such as the choice of base and solvent can influence the equilibrium between the open-chain chalcone and the cyclized flavanone. rsc.org While this method directly yields flavanones, subsequent oxidation would be required to introduce the hydroxyl group at the C3 position to arrive at the target compound. Palladium-catalyzed oxidative cyclization of related 2'-hydroxydihydrochalcones has also been shown to produce flavanones. semanticscholar.org

Targeted Derivatization and Analogue Synthesis Strategies

The synthetic framework for this compound is highly adaptable for creating a library of related analogues. Derivatization can be targeted at several positions on the flavanone core.

One common strategy is to vary the substituted aromatic aldehyde used in the initial Claisen-Schmidt condensation. By replacing 4-methoxybenzaldehyde with other benzaldehyde derivatives (e.g., those bearing nitro, fluoro, or chloro substituents), a range of analogues with different substitution patterns on the B-ring can be synthesized. researchgate.net

Another approach involves modification of the 2'-hydroxyacetophenone precursor to introduce substituents on the A-ring. Furthermore, the 3-hydroxyl group of the final product serves as a handle for further derivatization. For instance, it can be alkylated or acylated to produce various ethers and esters, potentially modulating the compound's properties. chemijournal.com This targeted synthesis of analogues is crucial for structure-activity relationship (SAR) studies in various research contexts.

Introduction of Substituents at Key Positions (e.g., C-2, C-3, C-4, A-ring, B-ring)

The functionalization of the chromanone core is crucial for modulating the biological properties of the resulting molecules. Substituents can be introduced on the A-ring (the benzene (B151609) ring of the chromanone system), the B-ring (the C-2 phenyl substituent), and directly on the heterocyclic C-ring at positions C-2 and C-3.

A foundational method for synthesizing 3-hydroxy-2-arylchroman-4-ones (flavonols) is the Algar-Flynn-Oyamada (AFO) reaction. npaa.innpaa.in This two-step process begins with a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone. researchgate.net Subsequent oxidative cyclization of the chalcone intermediate, typically using alkaline hydrogen peroxide, yields the target 3-hydroxyflavanone. npaa.inresearchgate.netnih.gov The choice of the starting acetophenone (B1666503) and aldehyde directly dictates the substitution pattern on the A- and B-rings, respectively. npaa.innih.gov For instance, using 2'-hydroxy-5'-nitroacetophenone (B116480) or various substituted benzaldehydes allows for the introduction of nitro, chloro, and other groups onto the final structure. npaa.inpreprints.org

Modern synthetic approaches often employ microwave irradiation to accelerate reactions. A one-step, base-mediated aldol condensation under microwave heating has been used for the efficient synthesis of various substituted chroman-4-ones. acs.org This method has proven effective for introducing substituents at the C-2, C-6, and C-8 positions, with findings indicating that larger, electron-withdrawing groups at the 6- and 8-positions can be particularly favorable for certain biological activities. acs.org

The table below summarizes examples of substituents introduced at various positions on the chromanone framework and the methodologies employed.

| Position(s) | Substituent Example(s) | Synthetic Method | Key Precursors | Reference(s) |

|---|---|---|---|---|

| B-ring (C-4') | -NO₂, -Cl | Algar-Flynn-Oyamada (AFO) Reaction | 2'-hydroxyacetophenone and substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) | npaa.innpaa.in |

| A-ring (C-6, C-8) | -Br, -Cl, -NO₂ | Microwave-assisted Aldol Condensation | Substituted 2'-hydroxyacetophenones and an aldehyde (e.g., hexanal) | acs.org |

| C-2 | Alkyl chains (e.g., pentyl) | Microwave-assisted Aldol Condensation | 2'-hydroxyacetophenone and an aliphatic aldehyde | acs.org |

| A-ring, B-ring | -OH, -OCH₃ | General Flavonoid Synthesis (e.g., Baker–Venkataraman rearrangement) | Poly-hydroxylated acetophenones and benzoyl chlorides | nih.govijmrset.com |

Synthesis of Spiro-Fused Chromanone Analogues

Spiro-fused heterocyclic systems represent a unique class of three-dimensional molecules with significant potential in drug discovery. The synthesis of spiro-fused chromanones involves constructing a new ring system that shares a single atom with the chromanone core.

A notable method for creating such architectures is through asymmetric domino reactions. For example, spiro chromanone–thiochroman complexes have been efficiently constructed through a reaction between benzylidenechroman-4-ones and 2-mercaptobenzaldehydes. rsc.org This transformation is catalyzed by a bifunctional indane catalyst, proceeding with high yields and excellent control over the stereochemistry of the newly formed spiro center. rsc.org The reaction sequence involves a cascade of events, typically a Michael addition followed by an intramolecular cyclization, to build the complex spirocyclic framework in a single operation.

Preparation of Heterocycle-Fused Chromanone Derivatives (e.g., Pyrazolines, Thiazoles)

Fusing additional heterocyclic rings onto the chromanone scaffold is a powerful strategy for generating novel chemical entities. Pyrazoline and thiazole (B1198619) rings are commonly incorporated due to their prevalence in biologically active compounds.

Pyrazoline-Fused Derivatives: The synthesis of chromone-related pyrazole (B372694) and pyrazoline compounds can be achieved through several routes. nih.gov A common strategy involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) to the carbon-carbon double bond of a 3-(3-aryl-3-oxoprop-1-en-1-yl)chromone, which is a chalcone derivative of the chromone (B188151) core. This reaction yields 3-(3-aroyl-2-pyrazolin-4-yl)chromones efficiently. nih.gov

Alternatively, chromone-fused pyrazoles can be prepared via tandem reactions. The reaction of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of complex fused systems such as dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov The general synthesis of pyrazolines often starts from chalcones reacting with hydrazine (B178648) derivatives, a principle that is directly applicable to chromanone precursors. ajgreenchem.comrdd.edu.iq

Thiazole-Fused Derivatives: Thiazole rings can be fused to the chromanone framework using domino protocols. nih.gov A robust method involves the reaction of an epoxyketone, derived from the corresponding chromanone, with a thiourea (B124793) or thioamide derivative. nih.govnih.gov This reaction is typically carried out in acetic acid, which serves as both the solvent and a promoter, and proceeds by heating to yield the fused thiazole product. nih.gov This methodology is versatile, allowing for the synthesis of a library of fused-thiazole derivatives by varying the thiourea component. nih.gov

Multi-Component Reactions for Chromanone Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. rsc.org Several MCRs have been developed for the synthesis of chromanone frameworks and their analogues.

One such strategy is a Michael addition-driven four-component reaction (4-CR) used to synthesize structurally diverse 4-oxochroman-2-carboxamides. rsc.org This catalyst-free, one-pot protocol demonstrates the power of MCRs to rapidly build molecular complexity. Another approach involves an organocatalytic tandem reaction sequence, such as a Michael addition/cycloketalization/hemiacetalization cascade, to produce complex lactone-fused chromanone derivatives from 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. bohrium.com These one-pot procedures are central to modern synthetic chemistry for creating libraries of complex molecules. researchgate.netmdpi.com

The following table outlines an example of a multi-component reaction for the synthesis of a chromone analogue.

| Reaction Type | Number of Components | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class | Reference(s) |

|---|---|---|---|---|---|---|---|

| Michael Addition-Driven MCR | 4 | Salicylaldehyde | Amine | Isocyanide | Carboxylic acid | 4-Oxochroman-2-carboxamides | rsc.org |

| Organocatalytic Tandem Reaction | 3 | 1-(2-Hydroxyaryl)-1,3-diketone | α,β-Unsaturated aldehyde | Oxidant (in a subsequent step) | - | Lactone-fused chromanones | bohrium.com |

Structure Activity Relationship Sar Investigations of 3 Hydroxy 2 4 Methoxyphenyl Chroman 4 One Analogues

Impact of Functional Group Modifications on Biological Activity

The biological activity of 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one analogues is highly dependent on the nature and position of various functional groups attached to the chromanone core. Modifications to the hydroxyl and methoxy (B1213986) groups, as well as the introduction of other substituents, can significantly alter the pharmacological properties of these molecules.

The presence and location of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical determinants of the biological activity of chroman-4-one derivatives.

Hydroxyl Groups: Hydroxyl groups are frequently indispensable for many biological functions, particularly antioxidant activity. nih.gov The number and position of -OH groups can greatly influence efficacy. For instance, in flavonoids, functional hydroxyl groups contribute to antioxidant effects by scavenging free radicals and chelating metal ions. nih.gov Studies on flavanones have shown that the presence of free hydroxyl groups on both the A and B rings is important for certain biological activities. mdpi.com Specifically, for anti-inflammatory activity in flavones, hydroxyl groups at the C-5 and C-4' positions are thought to enhance activity, while those at C-6, C-7, C-8, and C-3' may decrease it. nih.gov The 3-hydroxy group, in particular, when combined with a C2-C3 double bond (as in flavonols), is a key feature for the radical scavenging ability of flavonoids. nih.gov

Methoxy Groups: Methoxy groups also play a significant role in modulating the activity of chroman-4-one analogues. Methylation of hydroxyl groups can lead to increased metabolic stability and improved oral bioavailability, which can enhance in vivo efficacy. nih.gov However, the effect of methoxylation on biological activity is complex and position-dependent. For example, in a series of flavones studied for antiproliferative activity, an increase in the number of methoxyl groups on the A-ring enhanced activity, whereas an increase on the B-ring reduced it. iiarjournals.org In some cases, a methoxy group at the 7-position of the chromone (B188151) ring was found to be important for inhibitory activity against superoxide (B77818) anion generation. nih.gov Conversely, the presence of a methoxy group on the B-ring of certain flavanones was found to reduce antibacterial activity compared to a hydroxyl group at the same position. mdpi.com

Other Substituents: The introduction of other functional groups, such as halogens or alkyl chains, can also profoundly impact biological activity. For instance, in a study of SIRT2 inhibitors based on the chroman-4-one scaffold, larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for activity. nih.govacs.org The electronic nature of the substituent is critical; electron-rich chroman-4-ones were generally less potent inhibitors than electron-poor compounds in this study. nih.govacs.org

| Functional Group | General Impact on Activity | Examples/Specific Findings | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Often enhances antioxidant and anti-inflammatory activity. Position is critical. | -OH at C-5 and C-4' enhances anti-inflammatory activity. nih.gov The number of free -OH groups influences antioxidant potential. mdpi.com A 3',4'-catechol structure in the B-ring enhances antioxidant activity. nih.gov | nih.govnih.govmdpi.com |

| Methoxy (-OCH₃) | Increases metabolic stability and bioavailability. Effect on potency is position-dependent. | A-ring methoxylation can enhance antiproliferative activity, while B-ring methoxylation can decrease it. iiarjournals.org 7-methoxy group can be important for anti-inflammatory effects. nih.gov | nih.goviiarjournals.orgnih.gov |

| Electron-withdrawing groups (e.g., halogens) | Can increase potency for certain targets (e.g., enzyme inhibition). | Electron-poor chroman-4-ones are more potent SIRT2 inhibitors. nih.govacs.org | nih.govacs.org |

| Bulky/Alkyl groups | Can enhance or diminish activity depending on the target and substitution site. | Bulky groups directly connected to the chroman-4-one ring can diminish SIRT2 inhibitory effect. nih.govacs.org | nih.govacs.org |

The chroman-4-one scaffold consists of a fused benzene (B151609) ring (A-ring) and a dihydropyranone ring, with a phenyl substituent at the 2-position (B-ring). nih.gov The specific placement and electronic properties of substituents on both the A and B rings are crucial for determining the biological activity profile.

A-Ring Substitutions: Modifications on the A-ring (positions 5, 6, 7, and 8) significantly influence activity. For anti-inflammatory flavones, hydroxylation at C-5 is beneficial, whereas at C-6 and C-7 it is detrimental. nih.gov In the context of SIRT2 inhibition, substituents at the 6- and 8-positions were found to be important, with larger, electron-withdrawing groups being preferred. nih.govacs.org A substituent at the 6-position was shown to be more critical for activity than one at the 8-position. nih.govacs.org Furthermore, substitution with a methoxy group at the C-7 position improved antifungal activity in some lactone derivatives, while substitution at C-8 increased antibacterial activity. mdpi.com

B-Ring Substitutions: The substitution pattern on the B-ring is equally critical. The number of hydroxyl groups on the B-ring of flavonoids has been shown to directly affect their antioxidant activity. acs.org For example, a 3',4'-dihydroxyl (catechol) pattern on the B-ring is a well-established feature for potent antioxidant and radical scavenging activity. nih.gov In contrast, increasing the number of methoxy groups on the B-ring has been observed to decrease the antiproliferative activity of flavones. iiarjournals.org The electronic character of the substituent also plays a key role; electron-withdrawing substituents on a phenyl ring can stabilize certain molecular interactions, while electron-donating groups can have the opposite effect. nih.gov

| Ring/Position | Favorable Substituents/Properties | Unfavorable Substituents/Properties | Observed Biological Activity | Reference |

|---|---|---|---|---|

| A-Ring (C-5) | Hydroxyl (-OH) | Anti-inflammatory, Anti-MRSA | nih.govnih.gov | |

| A-Ring (C-6, C-8) | Large, electron-withdrawing groups | Lack of substituent | SIRT2 Inhibition | nih.govacs.org |

| A-Ring (C-7) | Methoxy (-OCH₃) | Hydroxyl (-OH) | Antifungal, Anti-inflammatory | nih.govnih.govmdpi.com |

| B-Ring (C-3', C-4') | Dihydroxyl (-OH)₂ (Catechol) | Antioxidant | nih.govacs.org | |

| B-Ring (General) | Fewer methoxy groups | Multiple methoxy groups | Antiproliferative | iiarjournals.org |

Identification of Pharmacophoric Elements within the Chromanone Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. The chroman-4-one structure is considered a clinically useful pharmacophore for the treatment of various diseases. nih.gov Several key elements within this scaffold are consistently identified as crucial for activity.

For many biological activities, particularly antioxidant effects, specific substitution patterns are key pharmacophoric features. These include:

A 3',4'-catechol group on the B-ring. nih.gov

A 2,3-double bond in conjugation with the 4-oxo function (a feature of the related chromones/flavones). nih.gov

The presence of hydroxyl groups at the 3- and 5-positions. nih.gov

Substitutions at the C-2 and C-3 positions of the chromanone ring are also critical for defining the pharmacophore for different activities. For instance, SAR studies have shown that substitution at these positions with groups like methoxyphenyl, amines, or benzylidene moieties can yield potent antioxidant compounds. nih.gov The spatial arrangement of substituents on the A and B rings, governed by the chromanone backbone, ultimately defines the molecule's ability to interact with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent analogues.

QSAR studies on flavonoids and related heterocyclic compounds have been successfully employed to understand the structural requirements for various biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. nih.govnih.govmdpi.com The process typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution, orbital energies), and hydrophobic characteristics.

Different QSAR methodologies can be applied:

Classical QSAR: This approach correlates biological activity with 2D descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants).

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) relate the biological activity to the 3D steric and electrostatic fields surrounding the molecules. mdpi.com These models can generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic/hydrophilic features are favorable or unfavorable for activity.

4D-QSAR: This advanced method also considers the conformational flexibility of the molecules and different alignment schemes. dergipark.org.tr

For flavonoid derivatives, QSAR models have demonstrated that cytotoxic activity can be governed by quantum-chemical factors like the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific atoms. nih.gov In a 3D-QSAR study on synthetic chromone derivatives as antioxidants, the model suggested that electronegative groups on a benzoyl ring at position 3 and electropositive groups on the phenyl ring at position 2 were important for activity, as they could help stabilize radicals throughout the chromone nucleus. mdpi.com The development of a robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), allows for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. nih.govmdpi.com

Computational Approaches in the Study of 3 Hydroxy 2 4 Methoxyphenyl Chroman 4 One and Its Analogues

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one and its structural relatives, docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes and receptors implicated in a range of diseases.

Prediction of Binding Affinities and Modes for Protein Targets

Molecular docking simulations have been employed to evaluate the binding affinities, typically expressed as a docking score or binding energy (in kcal/mol), of flavonol-type compounds against a diverse array of protein targets. Lower binding energy values suggest a more favorable and stable interaction between the ligand and the protein.

Estrogen Receptor (ER) : Derivatives of 3-methoxy flavone (B191248) have been docked into the binding pocket of the human estrogen receptor alpha (ER-α). nih.gov One study reported a binding energy of -10.14 kcal/mol for a piperidine-substituted 3-methoxy flavone, indicating a strong interaction within the receptor's binding site. nih.gov Another computational study on a chalcone-salicylate hybrid, a structural precursor, also showed a favorable binding free energy of -8.15 kcal/mol with ERα. impactfactor.org

Gyrase B : While direct docking studies for the title compound are not extensively documented, related scaffolds like 4-hydroxy-2-quinolone-3-carboxamides have been modeled. These studies are crucial as DNA gyrase is a validated bacterial target. For instance, a novel N-quinazolinone-based inhibitor showed a moderate inhibitory concentration (IC50) of 1.21 µM against S. aureus GyrB, with docking simulations revealing key interactions within the ATP binding site.

Cyclin-Dependent Kinase (CDK) : Chromone (B188151) analogues are recognized as inhibitors of CDKs, which are key regulators of the cell cycle and prominent cancer targets. nih.gov Docking studies on various flavones and chromone derivatives against CDK2 have been performed to understand their binding modes and structural requirements for inhibition. nih.gov

Acetylcholinesterase (AChE) : Flavonoids are known for their neuroprotective potential, partly through the inhibition of cholinesterases. A related flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated potent inhibition of acetylcholinesterase with an IC50 value of 1.37 μM, and docking studies confirmed its strong binding energy. mdpi.com

Monoamine Oxidase B (MAO-B) : As a target for neurodegenerative diseases, MAO-B has been studied with various flavonoid inhibitors. A docking simulation of 5-hydroxy-2-methyl-chroman-4-one, an analogue, revealed a higher binding affinity for MAO-B (-7.3 kcal/mol) compared to MAO-A (-6.1 kcal/mol), suggesting its selectivity.

Casein Kinase 2 (CK2) : CK2 is a target in cancer therapy, and benzopyran derivatives have been investigated as potential inhibitors. researchgate.net Flavonoid-based compounds, such as 6,8-Dichloro-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one, have shown potent inhibition of CK2 with an IC50 of 10 nM. otavachemicals.com Molecular docking simulations are used to explore the binding modes of these compounds at the CK2 active site. researchgate.net

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) : This enzyme is a critical target for antimalarial drugs. Although specific data for the title compound is scarce, docking studies of other flavonoids like quercetin (B1663063) and isorhamnetin (B1672294) against PfDHODH have been conducted. These studies help in understanding how the flavonoid scaffold interacts with the enzyme's binding pocket, revealing hydrogen bond interactions with key residues.

Akt : Also known as Protein Kinase B, Akt is a key protein in cellular signaling pathways related to cancer. Virtual screening and docking studies have identified various inhibitors that bind to the catalytic site of Akt, with docking scores for some inhibitors ranging from -7.6 to -9.8 kcal/mol. nih.gov

Information regarding the molecular docking of this compound specifically with Vanin-1 was not prominently available in the reviewed literature.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine-substituted 3-methoxy flavone | Estrogen Receptor-α (ER-α) | -10.14 | nih.gov |

| Chalcone-salicylate hybrid | Estrogen Receptor-α (ER-α) | -8.15 | impactfactor.org |

| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase B (MAO-B) | -7.3 | |

| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase A (MAO-A) | -6.1 | |

| Generic Akt Inhibitors | Akt | -7.6 to -9.8 | nih.gov |

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

Estrogen Receptor-α (ER-α) : Docking of a chalcone (B49325) analogue showed it forms a hydrogen bond with the residue Glu353 in the active site of ERα.

Monoamine Oxidase B (MAO-B) : The selective binding of 5-hydroxy-2-methyl-chroman-4-one to MAO-B was attributed to a predicted hydrogen bond interaction with Cys172 . Other studies have highlighted interactions with residues like Tyr398 .

PfDHODH : Docking of flavonoids into the PfDHODH binding site revealed potential hydrogen-bond contacts with several key residues, including Arg265 , Phe188 , Tyr528 , Gly181 , Leu531 , and Val532 . The interaction with Arg265 is considered particularly important for high-affinity binding.

Cyclin-Dependent Kinase (CDK) : For chromone-based CDK2 inhibitors, hydrogen bond acceptors or donors at the 2nd and 3rd positions of the chromone ring were found to be essential for potent activity.

| Protein Target | Key Interacting Residues | Reference |

|---|---|---|

| Estrogen Receptor-α (ER-α) | Glu353 | |

| Monoamine Oxidase B (MAO-B) | Cys172, Tyr398 | |

| PfDHODH | Arg265, Phe188, Tyr528, Gly181, Leu531, Val532 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are used to compute a variety of molecular properties that are not accessible through classical molecular mechanics methods like docking.

Density Functional Theory (DFT) Studies on Conformational Stability

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. DFT calculations are used to optimize the geometry of molecules and determine their most stable conformations.

For this compound, crystallographic data reveals that the molecule adopts a non-planar conformation. nih.gov The 4H-chromene and the 4-methoxyphenyl (B3050149) ring systems are twisted relative to each other, with a dihedral angle of 12.3°. nih.gov This is a key structural feature influencing how the molecule fits into a protein's binding site. DFT studies on related 3-benzylchroman-4-one derivatives have been used to understand how different substituents affect the molecule's conformation. nih.govsemanticscholar.org Such calculations can confirm that the optimized geometries represent true energy minima on the potential energy surface, thus ensuring the conformational stability of the predicted structure. niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For analogues like 3-methoxy flavones, MEP studies have shown that regions of negative electrostatic potential are often associated with biological activity. nih.govmanipal.edu Specifically, negative MEP values have been identified in two key regions: one near the 3-methoxy group and another in a diagonally opposite area near the substituent at the C7 position. nih.govmanipal.edu This information is valuable for structure-activity relationship (SAR) studies, as it helps to identify the molecular features responsible for electrostatic interactions with a biological target.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.com

FMO analysis has been applied to flavonoid and chalcone structures to study their chemical reactivity. For a related chalcone derivative, DFT calculations determined a HOMO-LUMO energy gap of 3.747 eV in an aqueous environment, indicating its chemical reactivity and potential for biological activity. niscpr.res.in This analysis helps rationalize the mechanisms of action and provides a basis for designing new analogues with tailored electronic properties and enhanced reactivity towards specific biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule, providing a detailed picture of the electron density distribution. For flavonoid structures like this compound, NBO analysis reveals key electronic features that underpin their stability and reactivity.

The core structure of flavonoids, featuring a C6-C3-C6 skeleton, allows for significant electron delocalization. NBO analysis of flavones and flavonols has shown that the C-C bonds in the aromatic rings are primarily composed of sp² hybrid orbitals, with unoccupied p-orbitals that facilitate π-conjugation. brazilianjournals.com.br This delocalization is crucial for the stability of the molecule. The free electrons on the oxygen atoms of the hydroxyl and carbonyl groups actively participate in these delocalizing interactions. brazilianjournals.com.br

A significant feature in 3-hydroxyflavanone-type structures is the potential for an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen (O3-H···O4=C4). eujournal.org NBO analysis quantifies the strength of such interactions through the second-order perturbation stabilization energy, E(2). This value represents the energy of delocalization between a filled donor NBO and an empty acceptor NBO. A high E(2) value for the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the hydroxyl group's H-O bond (acceptor) confirms the presence and strength of the hydrogen bond. This interaction contributes significantly to the conformational stability of the molecule. researchgate.net

| Interaction (Donor NBO -> Acceptor NBO) | Stabilization Energy E(2) (kcal/mol) | Implication |

| LP(O) of C4=O -> σ(O-H) of 3-OH | High | Strong intramolecular hydrogen bonding, conformational stability. |

| π(C=C) -> π(C=C) in aromatic rings | Moderate to High | Electron delocalization across the flavonoid skeleton. |

| LP(O) of -OCH₃ -> σ(C-C) of B-ring | Moderate | Electron-donating effect of the methoxy (B1213986) group, influencing B-ring reactivity. |

| LP(O) of pyran ring -> σ(C-C) | Moderate | Stabilization of the heterocyclic C-ring. |

Note: The E(2) values are qualitative representations based on typical findings for flavonoid structures. Actual values require specific quantum chemical calculations for the target molecule.

In Silico Prediction of Bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are invaluable in the early stages of drug discovery for predicting the biological activity and pharmacokinetic profile of a compound, thereby reducing the time and cost associated with experimental screening. For this compound, these predictions can help identify potential therapeutic targets and assess its drug-likeness.

Bioactivity Prediction: The potential biological activities of flavonoid analogues are often predicted using molecular docking and pharmacophore modeling. Molecular docking simulates the interaction between a ligand (the flavonoid) and a biological target (e.g., an enzyme or receptor). For instance, chroman-4-one derivatives have been docked against targets like cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity. sciencescholar.usresearchgate.net The docking score, an estimation of the binding affinity, indicates how well the molecule fits into the active site of the protein. Studies on various flavonoids have shown that they can interact with a wide range of biological targets, including kinases, nuclear receptors, and enzymes involved in oxidative stress. nih.govnih.gov The bioactivity of this compound can be predicted against various targets, with its specific hydroxyl and methoxy substitutions influencing the binding interactions.

More detailed ADME predictions for flavone analogues often show:

Absorption: High predicted human intestinal absorption (HIA). brazilianjournals.com.brnih.gov

Distribution: Many flavonoids are not predicted to cross the blood-brain barrier (BBB), which can be advantageous for avoiding central nervous system side effects. brazilianjournals.com.br They are often not substrates for P-glycoprotein, a key efflux pump that can limit drug distribution. brazilianjournals.com.brnih.gov

Metabolism: Flavonoids are known to interact with cytochrome P450 (CYP) enzymes. In silico studies often predict the inhibition of several CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which is a critical consideration for potential drug-drug interactions. brazilianjournals.com.br

Excretion: While not as commonly predicted in silico, metabolism in the liver and subsequent excretion are the primary clearance routes.

| ADME Property | Predicted Outcome for a Typical 3-Hydroxyflavanone Analogue | Significance |

| Absorption | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability potential. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Permeable | Indicates good potential for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | No | Reduced likelihood of CNS side effects. |

| P-glycoprotein Substrate | No | Less susceptible to efflux from target cells. |

| Metabolism | ||

| CYP450 2D6 Inhibition | No | Lower risk of interaction with drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| Carcinogenicity | No | Low predicted cancer risk. |

Note: This table represents typical predictions for flavonoid analogues based on computational models. brazilianjournals.com.brnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its biological function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements and movements of molecules like this compound.

Conformational Analysis: Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For flavonoids, a key conformational feature is the dihedral angle between the B-ring and the chroman-4-one core. X-ray crystallography studies on the closely related flavonol, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, have determined that the 4H-chromene and benzene (B151609) ring systems are nearly planar individually, but the B-ring is twisted relative to the chromene skeleton by a dihedral angle of approximately 12.3°. nih.gov The methoxy group itself is found to be almost coplanar with the B-ring. nih.gov The presence of the intramolecular hydrogen bond between the 3-hydroxyl and 4-carbonyl groups helps to stabilize a relatively planar conformation of the chroman-4-one core. nih.gov In some related structures, positional disorder can occur, leading to multiple co-existing conformations in the crystal lattice. eujournal.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time by solving Newton's equations of motion for the atoms in the system. These simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as water. For 3-hydroxyflavone (B191502) analogues, MD simulations have been used to study processes like the excited-state intramolecular proton transfer (ESIPT) between the 3-hydroxyl group and the 4-carbonyl oxygen. nih.gov These simulations show that the process is ultrafast and can be influenced by the presence of explicit water molecules, which can form hydrogen-bonding networks and alter the energy landscape of the reaction. nih.gov

MD simulations are also crucial for understanding ligand-receptor interactions. After docking a molecule into a protein's active site, an MD simulation can be run to assess the stability of the binding pose. The simulation shows whether the key hydrogen bonds and other interactions identified in the static dock are maintained over time, providing a more realistic assessment of the binding affinity and the dynamic nature of the interaction. mdpi.com

Spectroscopic and Structural Elucidation of 3 Hydroxy 2 4 Methoxyphenyl Chroman 4 One and Chromanone/chromone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, the complete structure of 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one can be pieced together.

The proton NMR spectrum (¹H NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the saturated heterocyclic ring (C-ring), the fused aromatic ring (A-ring), and the pendant phenyl group (B-ring).

The key signals anticipated for the heterocyclic ring are for the protons at C2 and C3. H-2, being adjacent to the B-ring and the ring oxygen, would likely appear as a doublet around δ 5.0-5.2 ppm. H-3, situated between a hydroxyl group and the C4-carbonyl, would also be a doublet (due to coupling with H-2) and is expected in the δ 4.5-4.8 ppm region. The proton of the hydroxyl group on C3 would appear as a distinct signal whose chemical shift is dependent on solvent and concentration, often seen as a broad singlet or a doublet if coupled to H-3.

The A-ring protons would present as a complex aromatic pattern between δ 6.9 and 7.9 ppm. Specifically, the proton at C5 is expected to be the most downfield due to the deshielding effect of the adjacent C4-carbonyl group. The B-ring protons would show a characteristic AA'BB' pattern for a 1,4-disubstituted benzene (B151609) ring, with two doublets integrating to two protons each. The methoxy (B1213986) group (-OCH₃) protons would give a sharp singlet, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 5.0 - 5.2 | d |

| H-3 | 4.5 - 4.8 | d |

| 3-OH | Variable | s or d |

| H-5 | ~7.9 | dd |

| H-6, H-7, H-8 | 6.9 - 7.6 | m |

| H-2', H-6' | ~7.4 | d |

| H-3', H-5' | ~6.9 | d |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The most characteristic signal in the ¹³C NMR spectrum of this compound would be the carbonyl carbon (C-4), expected at a highly deshielded position, typically in the range of δ 190-195 ppm. mdpi.com

The carbons of the saturated heterocyclic ring, C-2 and C-3, would appear in the aliphatic region. C-2, bonded to the ring oxygen and the B-ring, is predicted to be around δ 80-85 ppm. C-3, bearing the hydroxyl group, would be found around δ 70-75 ppm. The methoxy carbon is consistently observed around δ 55-56 ppm. The remaining signals would correspond to the twelve aromatic carbons of the A and B rings, appearing in the typical δ 114-162 ppm range. mdpi.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 80 - 85 |

| C-3 | 70 - 75 |

| C-4 | 190 - 195 |

| C-4a | ~120 |

| C-5 | ~127 |

| C-6 | ~121 |

| C-7 | ~136 |

| C-8 | ~118 |

| C-8a | ~162 |

| C-1' | ~129 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~114 |

| C-4' | ~160 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A crucial cross-peak would be observed between the H-2 and H-3 signals, confirming their connectivity within the heterocyclic ring. It would also reveal couplings between the adjacent protons on the A-ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for C-2, C-3, the methoxy group, and all protonated aromatic carbons by linking them to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton. Key expected correlations would include:

The H-2 proton showing correlations to carbons C-3, C-4, C-8a, and carbons in the B-ring (C-1' and C-2'/6').

The H-3 proton showing correlations to C-2, C-4, and C-4a.

The methoxy protons (4'-OCH₃) showing a strong correlation to the C-4' carbon of the B-ring.

The H-5 proton showing a key correlation to the C-4 carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₄O₄), the molecular weight is 270.28 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) corresponding to this value, confirming the elemental formula.

The fragmentation of flavonoids and related compounds upon ionization often proceeds via characteristic pathways. A primary fragmentation route for chromanones is a Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. Another common fragmentation involves the cleavage of the bond between C2 and the B-ring.

A plausible fragmentation pattern would include:

Loss of the B-ring: Cleavage of the C2-C1' bond could lead to a fragment corresponding to the loss of a methoxyphenyl radical (•C₇H₇O), resulting in a significant ion.

Retro-Diels-Alder (RDA) Fragmentation: This reaction would break the heterocyclic ring, providing valuable information about the substitution pattern on the A-ring.

Loss of small molecules: Sequential losses of water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the carbonyl group are also common fragmentation pathways for such structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. masterorganicchemistry.com While IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary methods. chemsynthesis.com

The key functional groups in this compound would produce distinct bands in the IR and Raman spectra.

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Ketone (C=O) | C=O Stretch | 1690 - 1670 |

| Aromatic Ring | C=C Stretch | 1610, 1580, 1500 |

| Ether (Ar-O-C) | C-O Stretch (asymmetric) | 1270 - 1230 |

The most prominent band in the IR spectrum would be the strong, sharp absorption from the C=O stretch of the ketone at around 1680 cm⁻¹. A broad band in the region of 3500-3200 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. The region between 1610-1450 cm⁻¹ would show several sharp peaks corresponding to the C=C stretching vibrations of the aromatic rings. The C-O stretching of the ether linkages in the chromanone ring and the methoxy group would appear in the fingerprint region (1300-1000 cm⁻¹). mdpi.com

In Raman spectroscopy, the aromatic C=C stretching bands are typically very strong, providing clear evidence of the aromatic skeleton.

X-ray Crystallographic Analysis of Chromanones and Related Chromones

In the crystal structure of this chromone (B188151) analogue, the 4H-chromene and the benzene ring systems are nearly coplanar, with a small dihedral angle between them. nih.gov The methoxy group also lies almost in the plane of its attached benzene ring. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, often involving the hydroxyl and carbonyl groups, as well as C-H···π interactions. nih.gov

For the saturated this compound, the heterocyclic pyranone ring would not be planar. It would be expected to adopt a non-planar conformation, such as a half-chair or an envelope shape, which minimizes steric strain. nih.gov X-ray analysis would precisely define this conformation, as well as the relative stereochemistry at the C2 and C3 chiral centers (i.e., whether the B-ring and the hydroxyl group are cis or trans to each other). The analysis would also detail how intermolecular forces, particularly hydrogen bonding from the 3-hydroxyl group to the 4-carbonyl oxygen of a neighboring molecule, dictate the packing of molecules in the crystal lattice.

Occurrence and Biosynthetic Pathways of Chromanone Scaffolds in Biological Systems General Context

Natural Sources and Isolation of Chromanone Derivatives

Chromanone derivatives are widely distributed throughout the plant kingdom and, to a lesser extent, in fungi and other natural sources. nih.govacs.org They are a core component of flavonoids, a large group of plant secondary metabolites. npaa.in Flavanones, which are 2-phenyl substituted chroman-4-ones, are prominent examples found in various fruits and vegetables. nih.gov

A vast number of chromanone-based compounds have been successfully isolated from natural sources. nih.gov For instance, several chromanone derivatives have been isolated from the root and resin of Calophyllum inophyllum. nih.govsemanticscholar.org Fungi, such as those of the Aspergillus genus, have also been identified as a source of chromanone compounds. acs.orgresearchgate.net The isolation of these compounds from their natural sources typically involves a series of extraction and chromatographic techniques. The process often begins with the extraction of plant or microbial material using solvents of varying polarity. This is followed by purification steps using methods like column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate the individual compounds. The final structures are then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Below is a table of selected naturally occurring chromanone derivatives and their sources.

| Compound Name | Natural Source | Reference |

| Hesperetin | Citrus reticulata, Citrus medica | nih.gov |

| Naringenin (B18129) | Citrus species (e.g., grapefruit) | nih.gov |

| Eriodictyol | Citrus species (e.g., lemon) | nih.gov |

| Sterubin | Citrus species | nih.gov |

| Caloinophyllin A | Calophyllum inophyllum | nih.gov |

| Inocalophylline C | Calophyllum inophyllum | nih.gov |

| (-)-4′-Methoxyaquisinenone A | Aquilaria species | semanticscholar.org |

| Aquisinenone B | Aquilaria species | semanticscholar.org |

Proposed Biosynthetic Routes to Chromanones and Related Flavonoids

The biosynthesis of chromanones, particularly flavonoid-type chromanones like 3-Hydroxy-2-(4-methoxyphenyl)chroman-4-one, is primarily accomplished through the phenylpropanoid pathway. wikipedia.orgnih.govnumberanalytics.com This metabolic pathway is fundamental in plants for the production of a wide variety of secondary metabolites. numberanalytics.com

The key steps in the biosynthesis are as follows:

Initiation via the Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine. numberanalytics.commdpi.com A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert L-phenylalanine into 4-coumaroyl-CoA. mdpi.comresearchgate.net

Formation of the Chalcone (B49325) Backbone : The first enzyme specific to the flavonoid pathway is Chalcone Synthase (CHS). nih.govresearchgate.net CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as a chalcone (specifically naringenin chalcone). wikipedia.orgresearchgate.net Chalcones possess two phenyl rings connected by a three-carbon bridge and are the direct precursors to flavonoids. npaa.inwikipedia.org

Cyclization to Flavanone (B1672756) (Chromanone Ring System) : The next crucial step is the stereospecific cyclization of the chalcone intermediate, catalyzed by the enzyme Chalcone Isomerase (CHI). researchgate.net This reaction forms the characteristic three-ring structure of a flavanone, which contains the core chroman-4-one scaffold. wikipedia.orgresearchgate.net The product of this reaction with naringenin chalcone is naringenin, a key flavanone intermediate. mdpi.com

Further Modifications : From the central flavanone intermediate, a series of enzymatic modifications lead to the vast diversity of flavonoids. wikipedia.org For instance, Flavanone 3-hydroxylase (F3H) can introduce a hydroxyl group at the C-3 position of the chromanone ring, converting a flavanone into a dihydroflavonol. mdpi.com Subsequent enzymatic steps, including those catalyzed by flavonol synthase (FLS), can lead to the formation of flavonols, a class to which 3-hydroxy-2-aryl-chromen-4-ones belong. The specific compound of interest, this compound, is a dihydroflavonol, which is an intermediate in this pathway. mdpi.com

It is worth noting that a different biosynthetic route, the acetic acid (or polyketide) pathway, is responsible for producing simpler chromones that lack the C-2 phenyl group characteristic of flavonoids. nih.gov This pathway involves the condensation of acetate (B1210297) units, catalyzed by enzymes like Pentaketide Chromone (B188151) Synthase (PCS), to form the chromone skeleton. nih.gov However, for chromanones related to flavonoids, such as the subject of this article, the phenylpropanoid pathway is the established biosynthetic route. nih.gov

| Enzyme | Abbreviation | Substrate(s) | Product |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin (a flavanone) |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol (a dihydroflavonol) |

Future Research and Therapeutic Development of this compound

The chromanone scaffold, a core structural feature of flavonoids, is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netnih.gov The specific compound, this compound, a member of the flavonol subclass, serves as a promising foundation for future therapeutic development. Its inherent biological activities and versatile chemical nature open numerous avenues for designing novel drugs, exploring new disease treatments, and developing advanced analytical tools. This article explores the future research perspectives centered on this potent chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-2-(4-methoxyphenyl)chroman-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation (e.g., 1-(2-hydroxyphenyl)ethanone + 4-methoxybenzaldehyde in alkaline ethanol) followed by oxidative cyclization with hydrogen peroxide . Reaction temperature (5–10°C for condensation) and solvent choice (ethanol or DMF) significantly impact yield and purity. Recrystallization from ethanol or DMF yields single crystals suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this chroman-4-one derivative?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (¹H/¹³C) are critical. X-ray analysis reveals dihedral angles between aromatic rings (e.g., 12.3°–20.7°), which influence fluorescence properties . Hydrogen bonding (e.g., O–H⋯O and C–H⋯π interactions) stabilizes crystal packing .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

- Methodological Answer : The compound exhibits antioxidant , antitumor , and receptor-modulating activities. In vitro assays include:

- Fluorescence-based binding studies for adenosine A2B receptors .

- Antimicrobial evaluation via agar diffusion and microdilution assays .

- Apoptosis induction in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers design fluorescence-based assays leveraging the Excited State Intramolecular Proton Transfer (ESIPT) properties of this compound?

- Methodological Answer : ESIPT arises from intramolecular O–H⋯O hydrogen bonds in the chroman-4-one core, enabling dual fluorescence . To exploit this:

- Use solvatochromic shifts to probe microenvironment changes (e.g., lipid membranes).

- Modify substituents (e.g., 4-methoxy vs. 4-hydroxy) to tune emission wavelengths .

- Validate with quantum chemical calculations (e.g., DFT for excited-state dynamics) .

Q. What experimental strategies address discrepancies in bioactivity data across structural analogs of this compound?

- Methodological Answer : Variations in activity often stem from substituent positioning (e.g., methoxy at C4′ vs. hydroxy) or dihedral angles between aromatic rings . To resolve contradictions:

- Perform structure-activity relationship (SAR) studies with systematic substitutions.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like urease or adenosine receptors .

- Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling.

Q. How do intermolecular interactions in crystal lattices influence the compound’s stability and solubility?

- Methodological Answer : Crystal packing is stabilized by O–H⋯O hydrogen bonds and C–H⋯π interactions . For solubility optimization:

- Modify crystallization solvents (e.g., chloroform vs. DMF) to alter lattice energy .

- Introduce hydrophilic groups (e.g., hydroxylation at C5/C7) to enhance aqueous solubility .

Q. What are the challenges in refining high-resolution X-ray structures of chroman-4-one derivatives, and how are they mitigated?

- Methodological Answer : Challenges include disorder in methoxy groups and weak diffraction from flexible rings. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.